2-Iodo-6-methylcyclohexan-1-one
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Overview
Description
2-Iodo-6-methylcyclohexan-1-one is an organic compound with the molecular formula C7H11IO. It is a derivative of cyclohexanone, where an iodine atom is substituted at the second position and a methyl group at the sixth position. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the iodination of 6-methylcyclohexanone. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as pyridine in an anhydrous solvent like diethyl ether. The reaction mixture is stirred vigorously, and the temperature is controlled using an ice bath to ensure the reaction proceeds smoothly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Suzuki coupling reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents like Oxone or iodine(V)-based oxidants are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of various substituted cyclohexanones.
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexane derivatives.
Scientific Research Applications
2-Iodo-6-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylcyclohexan-1-one involves its reactivity due to the presence of the iodine atom and the ketone group. The iodine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-methylcyclohex-2-en-1-one
- 1-Iodo-2-methylcyclohexane
- 2-Methylcyclohexanone
Uniqueness
2-Iodo-6-methylcyclohexan-1-one is unique due to the specific positioning of the iodine and methyl groups, which influence its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds, which may have different substitution patterns and, consequently, different chemical properties .
Properties
CAS No. |
223738-40-7 |
---|---|
Molecular Formula |
C7H11IO |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
2-iodo-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11IO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3 |
InChI Key |
OEIBKQHLEFPXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)I |
Origin of Product |
United States |
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